molecular formula C17H18N2O4 B2383047 Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate CAS No. 2503204-99-5

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate

Cat. No.: B2383047
CAS No.: 2503204-99-5
M. Wt: 314.341
InChI Key: FJLPOGRBXYWZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate is a synthetic organic compound that features a tert-butyl ester group attached to a benzoate moiety, which is further linked to a pyridine ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The carbonyl group in the pyridine moiety can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Acidic or basic hydrolysis conditions can be used to substitute the tert-butyl ester group.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminobenzoate: Similar structure but lacks the pyridine moiety.

    4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid: Similar structure but without the tert-butyl ester group.

    Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]phenylcarbamate: Similar structure with a carbamate group instead of a benzoate ester.

Uniqueness

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate is unique due to the presence of both the tert-butyl ester and the pyridine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)11-4-7-13(8-5-11)19-15(21)12-6-9-14(20)18-10-12/h4-10H,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLPOGRBXYWZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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